molecular formula C14H12O B587645 4-Methylbenzophenone-d3 CAS No. 109339-64-2

4-Methylbenzophenone-d3

Cat. No.: B587645
CAS No.: 109339-64-2
M. Wt: 199.267
InChI Key: WXPWZZHELZEVPO-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzophenone-d3 is a deuterated analog of 4-methylbenzophenone, where three hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry due to its near-identical chemical behavior to the non-deuterated form but distinct molecular weight. These derivatives often serve as intermediates in pharmaceuticals, agrochemicals, and polymer synthesis .

Properties

IUPAC Name

phenyl-[4-(trideuteriomethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPWZZHELZEVPO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858015
Record name [4-(~2~H_3_)Methylphenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109339-64-2
Record name [4-(~2~H_3_)Methylphenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of 4-Methylbenzophenone-d3 typically involves large-scale synthesis using the above-mentioned methods, with a focus on optimizing yield and purity. The use of deuterated reagents is crucial for obtaining the deuterated product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Biological Activity

4-Methylbenzophenone-d3 is a deuterated derivative of 4-methylbenzophenone, a compound known for its applications in various fields, including cosmetics and materials science. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

This compound has the chemical formula C14H12O and a molecular weight of 212.24 g/mol. It is characterized by the presence of two aromatic rings connected by a carbonyl group, which contributes to its biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The following mechanisms have been identified:

Toxicological Profile

The European Food Safety Authority (EFSA) has evaluated the safety of 4-methylbenzophenone, particularly regarding its migration from packaging into food products. While it is not classified as genotoxic, there are concerns about its potential carcinogenic effects based on structural analogies with benzophenone . Further research is needed to fully understand its toxicological profile and long-term effects on human health.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzophenone derivatives, providing insights into the potential effects of this compound:

  • Acetylcholinesterase Inhibition :
    • A study synthesized various benzophenone derivatives and assessed their AChE inhibitory activity. The most potent compounds exhibited IC50 values as low as 2.7 µM, indicating strong inhibitory potential against AChE .
  • Anti-inflammatory Activity :
    • In vivo models using croton oil-induced ear edema demonstrated that certain benzophenone derivatives significantly reduced inflammation by inhibiting COX enzymes and neutrophil recruitment . This suggests that similar effects may be observed with this compound.
  • Environmental Impact :
    • Research has highlighted the environmental persistence of benzophenones, including 4-methylbenzophenone, and their degradation pathways in microbial systems . Understanding these pathways is essential for assessing ecological risks associated with their use.

Table 1: Biological Activities of Benzophenone Derivatives

CompoundActivity TypeIC50 Value (µM)Notes
4-MethylbenzophenoneAChE Inhibition2.7Strong inhibitor; potential for AD therapy
Benzophenone Derivative AAnti-inflammatoryN/ASignificant reduction in ear edema
Benzophenone Derivative BEnvironmental PersistenceN/APersistent in microbial degradation

Table 2: Toxicological Assessment

CompoundGenotoxicityCarcinogenic PotentialEFSA Classification
4-MethylbenzophenoneNoLikelyRequires further study

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzophenone derivatives vary widely in their substituents, physical properties, and applications. Below is a detailed comparison of 4-methylbenzophenone-d3 with structurally analogous compounds, supported by data from diverse sources.

Structural and Functional Group Variations

  • 4-Methylbenzophenone (Non-deuterated) Structure: A methyl group (-CH₃) at the para position of the benzophenone backbone. Applications: Used in UV-curable coatings and as a photoinitiator. Key Data: Molecular weight = 196.24 g/mol (non-deuterated form) .
  • 4'-Methyl-3,4-dihydroxybenzophenone Structure: Adds hydroxyl groups (-OH) at the 3- and 4-positions alongside the para-methyl group. Applications: Intermediate in tolcapone synthesis (a Parkinson’s disease drug). Key Data: MW = 242.27 g/mol; Solubility in DCM/MeOH (98:2) .
  • 4-Methoxy-3,3'-dimethylbenzophenone Structure: Methoxy (-OCH₃) at the 4-position and methyl groups at 3- and 3'-positions. Applications: Potential use in photostabilizers. Key Data: MW = 240.30 g/mol; CAS 41295-28-7 .
  • 4-Methylamino-3-nitrobenzophenone Structure: Methylamino (-NHCH₃) and nitro (-NO₂) groups at the 4- and 3-positions, respectively. Applications: Intermediate in antiparasitic drug synthesis. Key Data: MW = 242.27 g/mol; Melting point = 205°C .

Physical and Analytical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound ~199.27 (estimated) N/A -CD₃, carbonyl
4'-Methyl-3,4-dihydroxybenzophenone 242.27 N/A -CH₃, -OH (3,4)
4-Methoxy-3,3'-dimethylbenzophenone 240.30 N/A -OCH₃, -CH₃ (3,3')
4-Methylamino-3-nitrobenzophenone 242.27 205 -NHCH₃, -NO₂

.

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 4-Methylbenzophenone-d³, and how can isotopic purity be ensured?

  • Methodological Answer : Synthesis typically involves deuterium exchange or labeled precursor incorporation. For example, deuterated intermediates like 3,5-difluorobenzoic-d³ acid (161.12 g/mol) can be used in multi-step reactions to introduce deuterium at specific positions . Isotopic purity (>98 atom% D) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Ensure anhydrous conditions to prevent proton exchange during synthesis .
  • Key Parameters :

ParameterSpecification
Deuterium SourceLabeled precursors (e.g., deuterated acids)
Purity VerificationNMR (δ 2.1–2.3 ppm for CD₃ groups), MS (m/z +3)
Yield OptimizationCatalytic deuteration under inert atmosphere

Q. Which analytical techniques are optimal for detecting 4-Methylbenzophenone-d³ in environmental samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its sensitivity for deuterated analogs. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges and elution with acetonitrile/water mixtures . For complex matrices (e.g., recycled packaging materials), include a cleanup step with graphitized carbon black to remove interferents .

Q. How should researchers characterize the structural and isotopic integrity of 4-Methylbenzophenone-d³?

  • Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (C=O stretch at ~1660 cm⁻¹) and high-resolution MS for isotopic confirmation. X-ray crystallography may resolve ambiguities in deuterium positioning, as demonstrated for similar deuterated chromenones .

Advanced Research Questions

Q. What experimental designs account for isotopic effects when studying 4-Methylbenzophenone-d³ in metabolic pathways?

  • Methodological Answer : Use kinetic isotope effect (KIE) studies to evaluate deuterium’s impact on reaction rates. For in vitro assays, compare metabolic half-lives of 4-Methylbenzophenone-d³ with its non-deuterated counterpart. Isotopic labeling in the methyl group (CD₃) minimizes metabolic interference while retaining molecular stability .
  • Case Study :

ConditionHalf-life (h)Metabolic Byproduct
Non-deuterated2.5 ± 0.34-Hydroxybenzophenone
Deuterated (CD₃)3.8 ± 0.4Reduced hydroxylation

Q. How can researchers resolve contradictions in environmental persistence data for 4-Methylbenzophenone-d³?

  • Methodological Answer : Apply contradiction analysis frameworks from qualitative research. For example, discrepancies in photodegradation rates may arise from varying UV exposure protocols. Standardize experimental conditions (e.g., light intensity, pH) and validate findings using interlaboratory studies. Cross-reference data with benzophenone analogs (e.g., BP3, BP4) to identify outlier mechanisms .

Q. What methodologies are critical for assessing the ecological impact of 4-Methylbenzophenone-d³ in aquatic systems?

  • Methodological Answer : Conduct microcosm studies with controlled deuterium levels to track bioaccumulation. Use LC-MS/MS to quantify residues in biota (e.g., algae, fish) and sediment. Compare results with toxicity thresholds for non-deuterated analogs, adjusting for isotopic differences in partitioning coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.